molecular formula C5H11NOS B1423364 2-Ethoxypropanethioamide CAS No. 1250186-91-4

2-Ethoxypropanethioamide

Cat. No.: B1423364
CAS No.: 1250186-91-4
M. Wt: 133.21 g/mol
InChI Key: NHORAMHITFMBQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypropanethioamide typically involves the reaction of 2-ethoxypropanoyl chloride with ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Ethoxypropanethioamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by forming stable complexes with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The compound can also interact with cellular proteins, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

2-Ethoxypropanethioamide can be compared with other thioamide compounds such as:

  • Prothionamide
  • Ethionamide
  • Thioacetamide

Uniqueness:

By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

2-ethoxypropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-3-7-4(2)5(6)8/h4H,3H2,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHORAMHITFMBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxypropanethioamide
Reactant of Route 2
2-Ethoxypropanethioamide
Reactant of Route 3
Reactant of Route 3
2-Ethoxypropanethioamide
Reactant of Route 4
Reactant of Route 4
2-Ethoxypropanethioamide
Reactant of Route 5
2-Ethoxypropanethioamide
Reactant of Route 6
2-Ethoxypropanethioamide

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